5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride
CAS No.:
Cat. No.: VC13702879
Molecular Formula: C4H4BrClN2O
Molecular Weight: 211.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4BrClN2O |
|---|---|
| Molecular Weight | 211.44 g/mol |
| IUPAC Name | 5-bromo-1H-pyrimidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C4H3BrN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
| Standard InChI Key | HWIYCPOXEBOZEF-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=O)N1)Br.Cl |
| Canonical SMILES | C1=C(C=NC(=O)N1)Br.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a hydrochloride group at the 2-position. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.44 g/mol |
| CAS Number | 154115-77-2 |
| EC Number | 895-838-4 |
| SMILES Notation | C1=C(NC(=O)N1)Br.Cl |
The bromine atom enhances electrophilic substitution reactivity, while the hydrochloride salt improves solubility in polar solvents .
Spectral and Crystallographic Data
While crystallographic data for this specific compound is limited, related brominated pyrimidines exhibit monoclinic crystal systems with hydrogen bonding networks influencing stability . Spectroscopic analyses (e.g., ) typically show resonance peaks for the pyrimidine ring protons at δ 7.15–6.46 ppm, with characteristic shifts for the bromine substituent .
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via halogenation of pyrimidine derivatives. A common approach involves:
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Bromination: Reacting 2-hydroxypyrimidine with hydrobromic acid () and hydrogen peroxide () under controlled temperatures (30–100°C) .
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Salt Formation: Treating the intermediate with hydrochloric acid to yield the hydrochloride salt .
A patent-pending method for analogous compounds achieved yields >90% using phosphorus oxychloride () and organic amines (e.g., triethylamine) as catalysts .
Optimization Challenges
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Bromine Utilization: Traditional methods exhibit ≤50% bromine efficiency, but optimized routes using excess improve utilization to >95% .
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Purification: Recrystallization from methanol or ethanol removes unreacted starting materials .
Pharmacological Activities
Antimicrobial Properties
Dihydropyrimidine derivatives demonstrate broad-spectrum activity against pathogens:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15–19 | |
| Escherichia coli | 11–14 | |
| Pseudomonas aeruginosa | 7–10 |
Mechanistically, the bromine atom facilitates covalent interactions with bacterial enzymes, disrupting DNA synthesis .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity | H302 | Avoid ingestion |
| Skin irritation | H315 | Wear gloves and protective clothing |
| Eye damage | H319 | Use safety goggles |
| Respiratory irritation | H335 | Use in ventilated areas |
Handling requires PPE, including nitrile gloves and fume hoods .
Applications in Research
Organic Synthesis
The compound serves as a precursor for:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the 5-position .
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Heterocyclic Analogues: Synthesis of fused pyrimidines for kinase inhibition studies .
Drug Development
Ongoing studies explore its role in:
Recent Advancements
Patented Innovations
A 2022 patent (CN114591250A) detailed a one-step synthesis for 5-bromo-2-chloropyrimidine, achieving 94% yield via -mediated chlorination . This method’s scalability suggests applicability to the hydrochloride derivative.
Structural Modifications
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